Etomidate

Anesthesiology Hemodynamics Induction Agents

Select this Etomidate standard for its validated hemodynamic superiority over propofol (0% hypotension in elective surgery) and shorter sedation vs. midazolam (15min vs. 32min). Essential for emergency department and cardiac surgical research. Supplied with high purity for reproducible neuroscience GABAA receptor (β2/β3-subunit selective) and analytical method validation studies. Not for human use.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 15301-65-2
Cat. No. B1671615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtomidate
CAS15301-65-2
SynonymsEthomidate
Etomidate
Hypnomidate
R 26490
R-26490
R26490
Radenarkon
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
InChIInChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3
InChIKeyNPUKDXXFDDZOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etomidate for Scientific and Clinical Procurement: A Quantitative Evidence Guide to Hemodynamic Stability and Molecular Differentiation


Etomidate (CAS 15301-65-2) is a carboxylated imidazole derivative that functions as an ultrashort-acting, non-barbiturate hypnotic intravenous anesthetic agent [1]. It is structurally unrelated to other intravenous anesthetics and exists as two enantiomers, with only the R-(+) isomer possessing hypnotic activity [2]. Etomidate positively modulates GABAA receptor function, exhibiting selectivity for receptors incorporating β2 or β3 subunits over those containing β1 subunits [3]. Its hallmark clinical characteristic is remarkable hemodynamic stability during anesthetic induction, with minimal effects on heart rate, blood pressure, and cardiac output [4]. This compound is supplied as a white to almost white crystalline powder with a melting point of 66–70°C and is practically insoluble in water but soluble in ethanol and chloroform .

Why Substituting Etomidate with Alternative Induction Agents Introduces Quantifiable Clinical and Experimental Risk


Substitution of etomidate with other intravenous anesthetic agents such as propofol, midazolam, or ketamine is not pharmacodynamically neutral and introduces distinct, quantifiable alterations in hemodynamic profile, adrenocortical function, and sedation kinetics. Direct comparative studies demonstrate that propofol produces significantly greater hypotension (18.8% incidence vs. 0% with etomidate in one prospective trial; 65.1% vs. 25.5% in another) [1][2], while midazolam yields prolonged sedation times (32 minutes vs. 15 minutes with etomidate, P<0.001) [3]. Ketamine, while offering comparable hemodynamic stability, avoids etomidate's adrenal suppression but carries its own adverse event profile including emergence phenomena [4]. Even when propofol is combined with phenylephrine to mitigate hypotension, etomidate remains distinct in its attenuation of hypertensive and tachycardic responses to intubation [5]. These documented, magnitude-defined differences preclude simple interchangeability and mandate compound-specific selection based on the required balance of hemodynamic preservation, duration of action, and endocrine safety.

Etomidate Differentiation Evidence: Quantified Comparisons Versus Propofol, Ketamine, Midazolam, and Ketofol


Hypotension Incidence: Etomidate 0% vs. Propofol 18.8% in Direct Head-to-Head Comparison

In a prospective comparative study of 100 healthy adult surgical patients (ASA I/II), induction with etomidate 0.3 mg/kg produced zero hypotension events (0%), whereas propofol 2.5 mg/kg resulted in a 18.8% hypotension incidence [1]. A separate retrospective review of rapid sequence intubation in an emergency department found propofol associated with a significantly higher incidence of hypotension within the first hour post-intubation (65.1%) compared to etomidate (25.5%, P<0.001) [2].

Anesthesiology Hemodynamics Induction Agents

Adrenal Insufficiency Incidence: Etomidate 86% vs. Ketamine 48% in Randomized Controlled Trial

The KETASED multicenter randomized controlled trial (n=469) comparing etomidate 0.3 mg/kg with ketamine 2 mg/kg for rapid sequence intubation in acutely ill patients reported a significantly higher incidence of adrenal insufficiency in the etomidate group (86%) compared to the ketamine group (48%, P<0.001; odds ratio 6.7) [1]. This adrenal suppression is attributed to etomidate's inhibition of 11β-hydroxylase, an effect that ketamine does not share [2].

Endocrinology Critical Care Anesthesiology

Sedation Duration: Etomidate 15 Minutes vs. Midazolam 32 Minutes

A prospective, randomized, double-blind trial comparing etomidate 0.10 mg/kg with midazolam 0.035 mg/kg for procedural sedation during joint dislocation or long bone fracture reduction demonstrated that the mean time of sedation for etomidate was 15 minutes (SD 10.97) versus 32 minutes (SD 16.13) for midazolam (P<0.001) [1]. Additionally, a pediatric RCT reported that 92% of etomidate patients achieved adequate sedation versus only 36% of midazolam patients (Δ 56%, 95% CI 38-69%), with faster induction (HR 4.9, 95% CI 2.2-10.9) and recovery (HR 2.8, 95% CI 1.5-5.1) [2].

Procedural Sedation Emergency Medicine Pharmacokinetics

Hemodynamic Superiority over Ketofol: Higher Nadir MAP (+4.77 mmHg) and SVR (+42.22 dynes/cm5)

A 2025 systematic review and meta-analysis of 15 randomized controlled trials (1125 patients) comparing etomidate with ketofol (ketamine-propofol combination) for anesthesia induction in coronary artery bypass grafting found that etomidate was associated with a significantly higher nadir mean arterial pressure (WMD +4.77 mmHg, 95% CI 0.31-9.23, P=0.04) and higher systemic vascular resistance (WMD +42.22 dynes/cm5, 95% CI 0.49-83.94, P=0.05) during the peri-induction period [1].

Cardiac Anesthesia Hemodynamics Systematic Review

GABAA Receptor Subunit Selectivity: β2/β3 Preference Over β1

Etomidate exhibits selective potentiation of GABAA receptors incorporating β2 or β3 subunits, while being relatively ineffective at equivalent receptors containing the β1 subunit [1]. This selectivity is governed by a single amino acid residue (asparagine in β2/β3 versus serine in β1). In contrast, propofol and other intravenous anesthetics lack this defined subunit selectivity profile [2]. In vitro electrophysiological studies demonstrate that R-(+)-etomidate inhibits nicotinic acetylcholine or 5-HT3 receptor subtypes only at supra-clinical concentrations, with ionotropic glutamate receptors essentially unaffected [3].

Molecular Pharmacology Neuroscience Receptor Selectivity

Physicochemical Identity: Melting Point 66–70°C and Optical Rotation +67° to +71°

Etomidate (R-(+)-enantiomer) is a fine white to almost white crystalline powder with a reported melting point of 66–70°C (sharp endothermic peak at 66.5°C by DTA) and specific optical rotation [α]20/D of +67.0° to +71.0° (c=1, EtOH) [1]. It is practically insoluble in water but soluble in ethanol (≥12.2-16.87 mg/mL), chloroform, and DMSO (>10 mg/mL) . The compound is heat-sensitive and requires refrigerated storage (0-10°C) [2]. These specifications are critical for analytical method validation and quality control in research and manufacturing settings.

Analytical Chemistry Quality Control Pharmaceutical Analysis

Etomidate Application Scenarios: Where Quantitative Differentiation Drives Scientific and Clinical Procurement


Anesthetic Induction in Hemodynamically Compromised Patients

Etomidate's documented 0% hypotension incidence in elective surgery and 25.5% incidence in emergency intubation, compared to propofol's 18.8-65.1% incidence [1][2], makes it the preferred induction agent for patients with decreased myocardial contractility, severe aortic stenosis, hypovolemia, or trauma. Its minimal effect on mean arterial pressure (+4.77 mmHg advantage over ketofol in CABG patients) [3] supports its use in cardiac surgical populations where hemodynamic stability is paramount. Procurement decisions for emergency departments, trauma centers, and cardiac surgical suites should prioritize etomidate for these patient cohorts.

Procedural Sedation Requiring Rapid Turnover

For emergency department procedural sedation during fracture reduction or joint relocation, etomidate's mean sedation time of 15 minutes versus midazolam's 32 minutes (P<0.001) and its 92% adequate sedation rate versus midazolam's 36% [4][5] support its selection when operational efficiency and rapid patient discharge are priorities. The quantified 17-minute reduction in sedation duration directly impacts patient throughput and resource utilization in high-volume emergency settings.

GABAA Receptor Pharmacology Research

Etomidate's defined subunit selectivity for β2/β3-containing GABAA receptors over β1-containing receptors [6] establishes it as a valuable pharmacological probe for neuroscience research investigating receptor subtype-specific functions. The availability of the inactive S-(-)-enantiomer (approximately 10-fold less potent) provides a critical negative control for experimental studies [7]. Procurement of high-purity (>98% by GC) etomidate with verified optical rotation is essential for reproducible receptor pharmacology experiments.

Quality Control and Analytical Method Development

The defined physicochemical specifications—melting point 66-70°C, specific optical rotation +67° to +71°, and HPLC purity >98% —enable robust analytical method validation for pharmaceutical quality control laboratories. The compound's stability profile, including documented long-term stability at -20°C and stability after eight weeks of prehospital deployment (unlike ketamine, which degrades by >20% within four weeks) [8], supports its use as a reference standard in stability-indicating assay development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etomidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.